Phenol, 4-(pentafluoroethyl)-

概要

説明

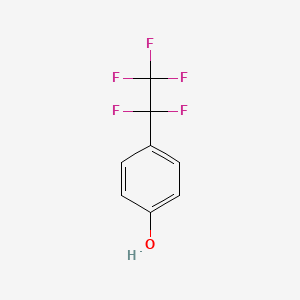

Phenol, 4-(pentafluoroethyl)-, also known as 4-(pentafluoroethyl)phenol, is an organic compound with the molecular formula C8H5F5O. It is a derivative of phenol where one of the hydrogen atoms on the benzene ring is replaced by a pentafluoroethyl group. This compound is known for its unique chemical properties due to the presence of the highly electronegative fluorine atoms.

準備方法

Synthetic Routes and Reaction Conditions: Phenol, 4-(pentafluoroethyl)- can be synthesized through various methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions. The reaction is scalable and can be performed at room temperature with a short reaction time .

Industrial Production Methods: Industrial production of phenol derivatives often involves nucleophilic aromatic substitution reactions. For example, the conversion of aryl halides to phenols can be achieved using strong nucleophiles under specific conditions. This method is advantageous due to its scalability and efficiency .

化学反応の分析

Types of Reactions: Phenol, 4-(pentafluoroethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid are commonly used.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Substituted phenols with various functional groups.

科学的研究の応用

Pharmaceutical Applications

a. Drug Development

Fluorinated phenols are increasingly utilized in drug design. The introduction of fluorine atoms can significantly alter the pharmacokinetics of compounds, making them more effective as therapeutic agents. For example, phenol derivatives have been studied for their potential in treating chronic diseases due to improved absorption and bioavailability .

b. Active Pharmaceutical Ingredients (APIs)

Phenol, 4-(pentafluoroethyl)- serves as a precursor for synthesizing various APIs. Its derivatives are particularly valuable in creating compounds that target specific biological pathways. The increased lipophilicity from the pentafluoroethyl group allows for better interaction with lipid membranes, facilitating drug delivery .

Agrochemical Applications

a. Pesticides and Herbicides

The compound is employed in the synthesis of agrochemicals, particularly pesticides and herbicides. The fluorinated structure enhances the potency and selectivity of these chemicals against target pests while minimizing environmental impact .

b. Formulation Enhancements

In agrochemical formulations, phenol derivatives can improve stability and efficacy. The addition of pentafluoroethyl groups can enhance the solubility and dispersal of active ingredients in various formulations, leading to better performance in field applications .

Analytical Chemistry Applications

a. Chromatography Techniques

Phenol, 4-(pentafluoroethyl)- is utilized as a derivatizing agent in gas chromatography (GC). Its derivatives can be analyzed using GC coupled with mass spectrometry (GC-MS), allowing for sensitive detection of phenolic compounds in environmental samples .

b. Environmental Monitoring

The compound is also used in methods for detecting phenolic pollutants in water and soil samples. Its ability to form stable derivatives aids in the accurate quantification of phenols through advanced analytical techniques .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug Development | Improved bioavailability and efficacy |

| Agrochemicals | Pesticides and Herbicides | Enhanced potency and selectivity |

| Analytical Chemistry | GC Derivatization | Sensitive detection of phenolic compounds |

Case Studies

Case Study 1: Drug Formulation

A study demonstrated that incorporating phenol, 4-(pentafluoroethyl)- into a new drug formulation significantly increased its absorption rate compared to non-fluorinated counterparts. This was attributed to the enhanced lipophilicity provided by the pentafluoroethyl group.

Case Study 2: Environmental Analysis

In environmental monitoring programs, phenol derivatives were analyzed using GC-MS to assess contamination levels in agricultural runoff. The results showed a correlation between pesticide application rates and phenolic compound concentrations in nearby water bodies.

作用機序

The mechanism of action of phenol, 4-(pentafluoroethyl)- involves its interaction with various molecular targets. The presence of the pentafluoroethyl group enhances its reactivity and ability to participate in chemical reactions. The compound can act as a potent proteolytic agent, dissolving tissue on contact via proteolysis. It can also produce chemical neurolysis when injected next to a nerve .

類似化合物との比較

Phenol, 4-(pentafluoroethyl)- can be compared with other phenolic compounds such as:

Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

4-Fluorophenol: A similar compound with a single fluorine atom instead of a pentafluoroethyl group.

4-Chlorophenol: Another similar compound with a chlorine atom instead of a fluorine atom.

Uniqueness: The presence of the pentafluoroethyl group in phenol, 4-(pentafluoroethyl)- makes it unique due to the high electronegativity and reactivity of the fluorine atoms. This enhances its chemical stability and reactivity compared to other phenolic compounds .

生物活性

Phenol, 4-(pentafluoroethyl)-, also known as 2-amino-4-(pentafluoroethyl)phenol, is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, antioxidant properties, and potential therapeutic applications.

Phenol, 4-(pentafluoroethyl)- is characterized by the presence of a pentafluoroethyl group attached to the phenolic ring. This modification enhances its lipophilicity and may influence its interaction with biological targets. The compound can be synthesized through various methods, including perfluoroalkylation reactions that selectively modify phenolic compounds .

The biological activity of Phenol, 4-(pentafluoroethyl)- is primarily attributed to its interaction with specific molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and chelating metal ions. These properties are crucial for mitigating oxidative stress in biological systems.

- Enzyme Interaction : Studies indicate that this phenolic compound may interact with enzymes involved in cellular processes, potentially influencing metabolic pathways .

- Cellular Effects : Research has shown that it can affect cell viability and proliferation in various cell lines, suggesting its potential use in cancer therapy .

Antioxidant Activity

A series of studies have evaluated the antioxidant capacity of Phenol, 4-(pentafluoroethyl)- using different assays:

| Assay Type | Activity Level (TEAC) |

|---|---|

| ABTS | 0.93 |

| FRAP | 0.98 |

| ORAC | 4.39 |

These results indicate that the compound's antioxidant activity is comparable to established antioxidants like Trolox and Edaravone .

Toxicity and Safety Profile

Aqueous toxicity predictions for phenolic derivatives suggest that while many phenols exhibit varying degrees of toxicity, the specific profile for Phenol, 4-(pentafluoroethyl)- remains to be fully characterized. Preliminary studies indicate moderate toxicity levels that warrant further investigation to assess safety for therapeutic use .

Case Studies

- Antiproliferative Activity : In one study, Phenol, 4-(pentafluoroethyl)- was tested alongside other polyfluorinated compounds for their effects on prostate cancer cell lines. The results demonstrated a significant reduction in cell proliferation rates compared to controls, highlighting its potential as an anti-cancer agent .

- Enzyme Inhibition : Another research effort focused on the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings revealed that it could inhibit these enzymes effectively, suggesting a possible role in neuroprotective therapies .

特性

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-7(10,8(11,12)13)5-1-3-6(14)4-2-5/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCUFRXPNILGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446072 | |

| Record name | Phenol, 4-(pentafluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95881-25-7 | |

| Record name | Phenol, 4-(pentafluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。